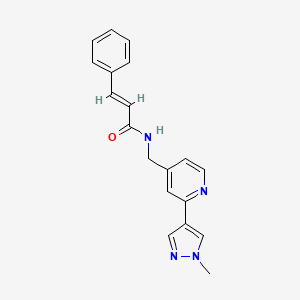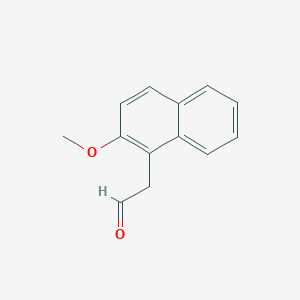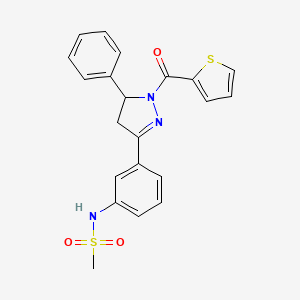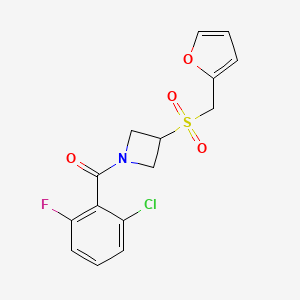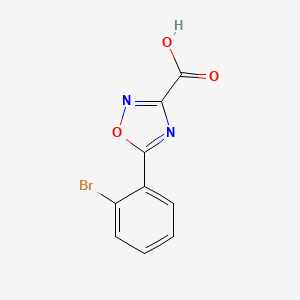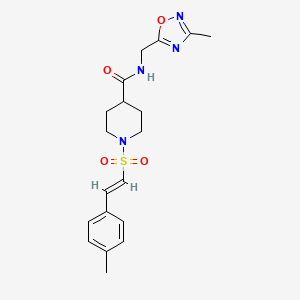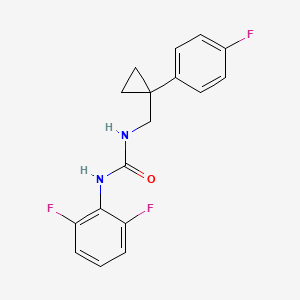
1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell signaling and survival.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Pesticide Application
A study of the crystal structure of flufenoxuron, a benzoylurea pesticide, reveals insights into similar compounds' molecular configurations. This research can inform the understanding of 1-(2,6-Difluorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea's structural properties and potential pesticide applications (Youngeun Jeon et al., 2014).
Synthesis and Antimicrobial Activity
Research on new thiourea derivatives demonstrates the potential of similar structures for developing novel antimicrobial agents. The study's findings on the synthesis, spectroscopic properties, and antipathogenic activity of these derivatives highlight the relevance of exploring this compound for similar applications (Carmen Limban et al., 2011).
Optical and Electronic Properties
A study on Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate prepared through the aromatization of a cyclohexenone derivative sheds light on the vibrational wavenumbers, molecular structure, and nonlinear optical properties of related compounds. Such research indicates the potential utility of this compound in materials science and optical applications (Y. Sheena Mary et al., 2014).
Arylation Methodologies for Urea Derivatives
Developments in the arylation of uracil derivatives present new synthetic routes that could be applicable to the synthesis of urea compounds like this compound. These methodologies may offer insights into producing biologically active urea derivatives with enhanced properties (A. Gondela & K. Walczak, 2006).
Electrophilic Fluorination Techniques
Research into the electrophilic fluorination of methylated uracils using ionic liquids presents novel chemical reactions that could be relevant to modifying the fluorination patterns on compounds like this compound. Such studies highlight the importance of innovative fluorination techniques in creating compounds with specific properties (G. Borodkin et al., 2016).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-12-6-4-11(5-7-12)17(8-9-17)10-21-16(23)22-15-13(19)2-1-3-14(15)20/h1-7H,8-10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNJGWLDJCOAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

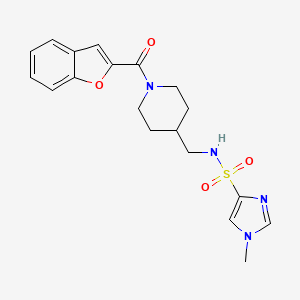
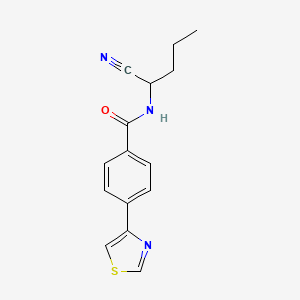
![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)
![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)
